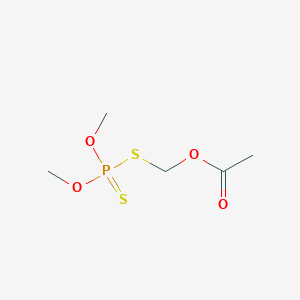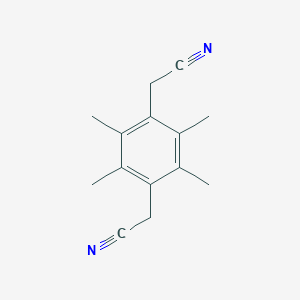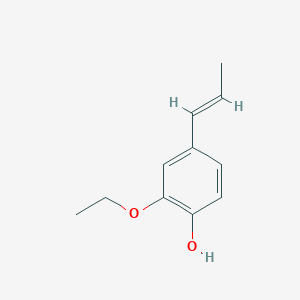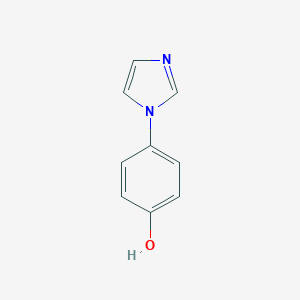
4-(Imidazol-1-yl)phenol
Overview
Description
4-(1H-Imidazol-1-yl)phenol is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . The molecular formula of 4-(1H-Imidazol-1-yl)phenol is C9H8N2O, and it has a molecular weight of 160.17 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 4-(1H-Imidazol-1-yl)phenol is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that plays a crucial role in producing nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
It is known to act as ahighly potent signal enhancer in a horseradish peroxidase (HRP)-luminol chemiluminescence (CL) immunoassay . This suggests that it may interact with its target to modulate the production or signaling of nitric oxide.
Result of Action
Given its role as a signal enhancer in a hrp-luminol cl immunoassay , it may enhance the detection of specific antigens or antibodies, thereby influencing the results of these assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(1H-Imidazol-1-yl)phenol typically involves the Ullmann reaction. This reaction uses p-bromoanisole and imidazole as raw materials. The reaction is carried out under the conditions of a catalyst, alkali, and a reaction solvent . The process involves the following steps:
Ullmann Reaction:
p-Bromoanisole reacts with imidazole in the presence of a copper catalyst and an alkali in a suitable solvent. This reaction forms 1-(4-methoxyphenyl)-1H-imidazole.Demethylation: The 1-(4-methoxyphenyl)-1H-imidazole undergoes demethylation using boron tribromide.
Industrial Production Methods
The industrial production of 4-(1H-Imidazol-1-yl)phenol follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The post-treatment process is simplified, avoiding the need for extensive solvent extraction and column chromatography purification. The product is obtained through recrystallization, ensuring no copper ion residue and a white appearance .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl halides are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenol and imidazole derivatives.
Scientific Research Applications
4-(1H-Imidazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)imidazole: Similar structure with a hydroxyl group on the phenyl ring.
4-(1H-Imidazol-1-yl)aniline: Contains an amino group instead of a hydroxyl group.
4-Iodophenol: Substituted with an iodine atom on the phenyl ring
Uniqueness
4-(1H-Imidazol-1-yl)phenol is unique due to its specific combination of a phenolic hydroxyl group and an imidazole ring. This structure allows it to participate in a variety of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-imidazol-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKCUAPYWQDIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143258 | |
| Record name | 1-(p-Hydroxyphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10041-02-8 | |
| Record name | 4-(1H-Imidazol-1-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(p-Hydroxyphenyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(p-Hydroxyphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-hydroxyphenyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the binding interactions of 4-(1H-imidazol-1-yl)phenol with copper and its implications?
A1: 4-(1H-imidazol-1-yl)phenol (L) acts as a monodentate ligand, coordinating to copper (Cu) through its nitrogen atom. [] This interaction contributes to the formation of a mononuclear copper complex where two L ligands, along with other ligands like cyanamide and nitrate anions, create an elongated octahedral coordination geometry around the Cu(II) ion. [] Interestingly, 4-(1H-imidazol-1-yl)phenol demonstrates the ability to inhibit copper corrosion in acidic environments. [] The molecule interacts with the copper surface, forming a protective layer. This interaction is attributed to the molecule's electrophilic nature, enabling it to accept electron density from the copper surface through a process called backbonding. []
Q2: How does the structure of 4-(1H-imidazol-1-yl)phenol relate to its copper corrosion inhibition efficiency?
A2: Density Functional Theory (DFT) calculations reveal that modifications to the imidazole ring, as seen in 4-(1H-imidazol-1-yl)phenol and its derivatives, significantly influence the molecule's electronic properties and reactivity compared to the parent imidazole molecule. [] These structural modifications result in enhanced electrophilic characteristics, particularly within the benzene ring, facilitating a stronger interaction with the copper surface and improving corrosion inhibition. [] The efficiency of this interaction is reflected in a more negative Gibbs adsorption energy, indicating a more favorable and stronger binding between the inhibitor and the copper surface. []
Q3: What is the role of 4-(1H-imidazol-1-yl)phenol in supramolecular chemistry?
A3: In the formation of crystal structures, 4-(1H-imidazol-1-yl)phenol plays a crucial role by participating in various hydrogen bonding interactions. These interactions, including O—H⋯O, O—H⋯N, N—H⋯O, and N—H⋯N, extend beyond the molecule itself, connecting individual units into a larger three-dimensional supramolecular framework. [] This ability to facilitate intermolecular interactions highlights its potential in crystal engineering and the design of novel materials with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate](/img/structure/B155582.png)

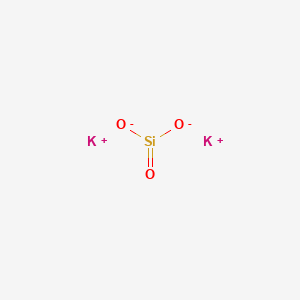
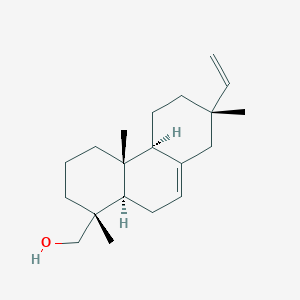


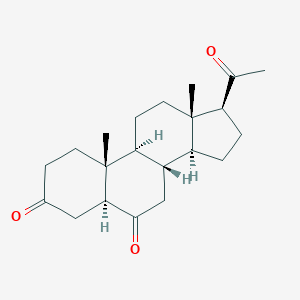
![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
